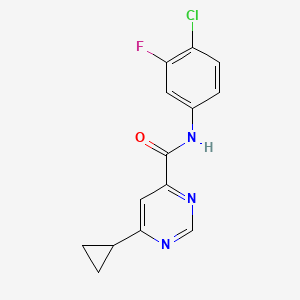
N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which are used to treat a variety of autoimmune and inflammatory diseases. CP-690,550 has been shown to have a significant impact on the immune system, making it a promising candidate for the treatment of several diseases.
Mechanism of Action
N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the immune response. By inhibiting these enzymes, N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide can suppress the activity of immune cells, reducing inflammation and preventing damage to tissues and organs.
Biochemical and Physiological Effects:
N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to have a significant impact on the immune system, reducing the activity of T cells, B cells, and other immune cells. This can lead to a reduction in inflammation and a decrease in the symptoms of autoimmune and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide is its specificity for Janus kinases, which allows for targeted inhibition of the immune response. However, like all drugs, N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide has limitations, including potential side effects and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several potential future directions for research on N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide, including:
1. Further studies on the use of N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide in combination with other drugs to enhance its therapeutic effects.
2. Investigation of the potential use of N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide in the treatment of other autoimmune and inflammatory diseases.
3. Development of new formulations of N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide to improve its bioavailability and efficacy.
4. Studies on the long-term safety and efficacy of N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide in humans.
In conclusion, N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide is a promising candidate for the treatment of several autoimmune and inflammatory diseases. Its specificity for Janus kinases and its ability to suppress the immune response make it a valuable tool for researchers studying the immune system. However, further research is needed to fully understand its mechanisms of action and potential applications.
Synthesis Methods
N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide is synthesized through a series of chemical reactions, starting with the reaction of 4-chloro-3-fluoroaniline with cyclopropyl isocyanate to form N-(4-chloro-3-fluorophenyl)-cyclopropylcarbamate. This compound is then reacted with 2,4-dichloro-5-fluoropyrimidine to form the final product, N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide.
Scientific Research Applications
N-(4-Chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection.
properties
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O/c15-10-4-3-9(5-11(10)16)19-14(20)13-6-12(8-1-2-8)17-7-18-13/h3-8H,1-2H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLSAKJMBCJKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

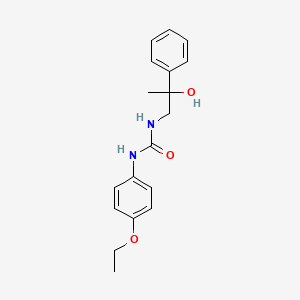
![1-(3-Bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2851913.png)
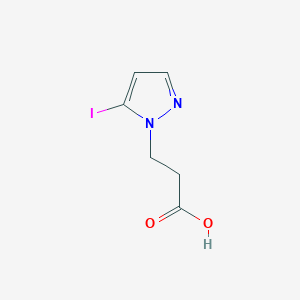
![3-{[4-(Tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2851919.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2851920.png)
![1-(Phenylsulfonyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2851921.png)
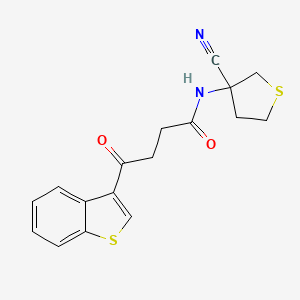

![3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2851927.png)
![2-(Dipropylamino)-1-[3-(4-methylphenyl)-1-adamantyl]ethanone](/img/structure/B2851928.png)
![5-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2851930.png)
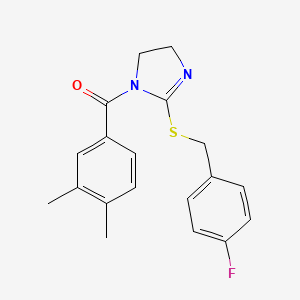
![N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2851932.png)
